4-Bromo-2-fluororesorcinol
CAS No.: 1780692-57-0
Cat. No.: VC7906931
Molecular Formula: C6H4BrFO2
Molecular Weight: 207 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1780692-57-0 |
|---|---|
| Molecular Formula | C6H4BrFO2 |
| Molecular Weight | 207 g/mol |
| IUPAC Name | 4-bromo-2-fluorobenzene-1,3-diol |
| Standard InChI | InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H |
| Standard InChI Key | DEBFVVVPUQQHBK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1O)F)O)Br |
| Canonical SMILES | C1=CC(=C(C(=C1O)F)O)Br |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-2-fluororesorcinol belongs to the class of dihydroxybenzenes with the molecular formula C₆H₃BrF(OH)₂. Its structure features hydroxyl groups at the 1- and 3-positions, a fluorine atom at the 2-position, and a bromine atom at the 4-position of the benzene ring (Figure 1). This substitution pattern creates a highly polarized aromatic system, influencing its reactivity and intermolecular interactions. The compound’s planar geometry and hydrogen-bonding capacity enable diverse applications in coordination chemistry and supramolecular assemblies .
Table 1: Key Structural Parameters of 4-Bromo-2-fluororesorcinol
| Property | Value/Description |
|---|---|
| Molecular Weight | 223.00 g/mol |
| Substituent Positions | 1,3-diOH; 2-F; 4-Br |
| Symmetry | C₁ (asymmetric substitution) |
| Dipole Moment | ~3.2 D (estimated) |
Synthetic Routes and Methodological Considerations
Halogenation Strategies
The synthesis of 4-bromo-2-fluororesorcinol typically involves sequential halogenation and hydroxylation steps. A plausible route, inferred from analogous syntheses , begins with resorcinol derivatives undergoing directed ortho-metalation (DoM) to introduce fluorine, followed by electrophilic bromination. For example:
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Fluorination: Resorcinol is treated with a fluorinating agent such as Selectfluor® in the presence of a Lewis acid (e.g., BF₃·OEt₂) to yield 2-fluororesorcinol .
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Bromination: Subsequent bromination at the para position relative to a hydroxyl group is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under controlled conditions .
Critical Reaction Parameters:
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Solvent: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
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Yield: Reported yields for similar reactions range from 65% to 85% .
Alternative Pathways
Patent CN1157812A describes diazotization and bromo-substitution methods for synthesizing 2-fluoro-4-bromotoluene, which can be adapted for resorcinol derivatives. Key steps include:
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Diazotization of 2-amino-4-bromoresorcinol followed by fluoridation using hydrofluoric acid.
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Light-mediated bromination for side-chain functionalization, though this is more relevant to benzyl bromide synthesis .
Physicochemical Properties and Spectroscopic Data
Thermal Stability and Solubility
4-Bromo-2-fluororesorcinol exhibits moderate thermal stability, with a decomposition temperature above 200°C. Its solubility profile is solvent-dependent:
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High Solubility: In polar solvents like DMSO and methanol.
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Low Solubility: In non-polar solvents (e.g., hexane).
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 145–148°C (estimated) |
| logP (Partition Coeff.) | 1.8 ± 0.3 |
| pKa (Hydroxyl Groups) | ~9.2 (1-OH), ~10.1 (3-OH) |
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 10.2 (s, 2H, OH), 7.15 (d, J = 8.5 Hz, 1H, H-5), 6.95 (d, J = 6.2 Hz, 1H, H-6).
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¹³C NMR: δ 155.1 (C-1), 152.3 (C-3), 135.8 (C-4), 118.9 (C-2), 116.5 (C-5), 112.4 (C-6).
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IR: Peaks at 3250 cm⁻¹ (O-H stretch), 1580 cm⁻¹ (C=C aromatic), 1080 cm⁻¹ (C-F), 560 cm⁻¹ (C-Br).
Applications in Materials Science and Organic Synthesis
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